4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide
Description
This compound features a fused imidazo[2,1-c][1,2,4]triazole core substituted with a 4-methoxyphenyl group at position 7 and a sulfanylacetamido-benzamide moiety at position 2. Its molecular formula is C₁₉H₂₇N₅O₂S, with a molecular weight of 397.52 g/mol. This compound is cataloged as F595-0364 (ChemDiv) and is available for pharmacological screening .
Properties
IUPAC Name |
4-[[2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S/c1-29-16-8-6-15(7-9-16)25-10-11-26-19(25)23-24-20(26)30-12-17(27)22-14-4-2-13(3-5-14)18(21)28/h2-9H,10-12H2,1H3,(H2,21,28)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDXCADOCLXJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is the S-alkylation of a triazole-thiol intermediate with a suitable acetamido-benzamide derivative . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of a nitro group yields amines.
Scientific Research Applications
4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound’s interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide involves its interaction with specific molecular targets. The imidazo[2,1-c][1,2,4]triazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazo-Triazole Cores
Key Observations :
- Bioactivity : Ethyl formate derivatives (e.g., ) exhibit antiviral activity, suggesting the imidazo-triazole core may target viral replication machinery. The target compound’s benzamide group could modulate selectivity toward different enzymes or receptors.
Benzamide-Containing Heterocycles
Key Observations :
Key Observations :
- Synthetic Accessibility : The target compound’s synthesis likely parallels BI81699, utilizing alkylation of a triazole-thiol intermediate with bromoacetamide .
- Lipophilicity : The 4-methoxyphenyl group may confer better solubility than BI81699’s fluorophenyl group, balancing membrane permeability and aqueous solubility .
Biological Activity
The compound 4-(2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamido)benzamide is a complex organic molecule notable for its potential biological activities, particularly in the field of oncology. Its structure combines an imidazo-triazole core with a benzamide moiety and a methoxyphenyl group, which may enhance its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C20H20N6O3S
- Molecular Weight : 424.5 g/mol
This compound's unique combination of functional groups contributes to its solubility and biological activity while resisting metabolic degradation.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell growth and proliferation. The imidazo-triazole framework is known for its ability to inhibit key enzymes and receptors associated with cancer progression. Specifically, it may modulate pathways related to apoptosis and inflammation.
Anticancer Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. Notable findings include:
- Cytotoxicity against Cancer Cell Lines :
- HCT116 (Colon Cancer) : GI50 values ranging from 0.74 to 10 μg/mL.
- H460 (Lung Cancer) : Significant inhibition observed.
- MCF-7 (Breast Cancer) : Notable cell proliferation inhibition.
| Cell Line | GI50 (μg/mL) | Activity |
|---|---|---|
| HCT116 | 0.74 - 10 | Cytotoxic |
| H460 | Not specified | Cytotoxic |
| MCF-7 | Not specified | Cytotoxic |
Antimicrobial Activity
While the primary focus has been on anticancer properties, some derivatives of imidazo-triazole compounds have shown antimicrobial effects. For example:
- Compounds derived from the triazole scaffold have demonstrated activity against various bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives similar to the compound :
- Study on Triazole Derivatives :
- Molecular Docking Studies :
- Antitumor Activity Assessment :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
